molecular formula C20H14N4O2 B174723 4-[2-(4-aminophenyl)-[1,3]oxazolo[4,5-f][1,3]benzoxazol-6-yl]aniline CAS No. 17200-77-0

4-[2-(4-aminophenyl)-[1,3]oxazolo[4,5-f][1,3]benzoxazol-6-yl]aniline

Cat. No.: B174723
CAS No.: 17200-77-0
M. Wt: 342.3 g/mol
InChI Key: NLSDWNRBMSRTQT-UHFFFAOYSA-N
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Description

This compound features a fused heterocyclic core comprising oxazolo[4,5-f][1,3]benzoxazole, with two 4-aminophenyl substituents at positions 2 and 4. The aminophenyl groups are electron-rich, likely enhancing conjugation and fluorescence properties, making it a candidate for applications in optoelectronics or scintillation materials .

Properties

IUPAC Name

4-[2-(4-aminophenyl)-[1,3]oxazolo[4,5-f][1,3]benzoxazol-6-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O2/c21-13-5-1-11(2-6-13)19-23-15-9-16-18(10-17(15)25-19)26-20(24-16)12-3-7-14(22)8-4-12/h1-10H,21-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSDWNRBMSRTQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=CC4=C(C=C3O2)OC(=N4)C5=CC=C(C=C5)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00477076
Record name 4,4'-(Benzo[1,2-d:5,4-d']bis[1,3]oxazole-2,6-diyl)dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17200-77-0
Record name 4,4'-(Benzo[1,2-d:5,4-d']bis[1,3]oxazole-2,6-diyl)dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Lewis Acid-Catalyzed Cyclization

A widely adopted method involves the reaction of o-aminophenol derivatives with electrophilic cyanating agents. In a protocol adapted from ACS Omega (2019), N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) serves as a nonhazardous cyan source, while boron trifluoride diethyl etherate (BF₃·Et₂O) acts as a Lewis acid catalyst.

Procedure :

  • Reactants : Equimolar quantities of o-aminophenol (1 equiv) and NCTS (1.5 equiv) are dissolved in 1,4-dioxane.

  • Catalyst : BF₃·Et₂O (2 equiv) is added dropwise under reflux for 24–30 hours.

  • Workup : The reaction is quenched with saturated NaHCO₃, extracted with ethyl acetate, and purified via column chromatography (hexane/EtOAc).

Key Data :

ParameterValue
Yield60–90%
Purity (HPLC)>95% (as reported for analogs)
Reaction TemperatureReflux (~100°C)

This method is scalable and avoids hazardous cyanating agents like cyanogen bromide.

Smiles Rearrangement of Benzoxazole-2-thiol

Thiol Activation and Rearrangement

The Smiles rearrangement offers an alternative route, leveraging benzoxazole-2-thiol intermediates. Chloroacetyl chloride activates the thiol group, enabling cyclization.

Procedure :

  • Thiol Activation : Benzoxazole-2-thiol is treated with chloroacetyl chloride in dichloromethane.

  • Rearrangement : The intermediate undergoes intramolecular nucleophilic aromatic substitution to form the bis-oxazole core.

  • Amination : Subsequent coupling with 4-aminophenyl boronic acid introduces the aromatic amine groups.

Key Data :

ParameterValue
Yield (Rearrangement)70–85%
Reaction Time12–18 hours

Stepwise Synthesis via Intermediate 2-(4-Aminophenyl)benzo[d]oxazol-6-amine

Intermediate Preparation (CAS 16363-53-4)

The mono-oxazole intermediate 2-(4-aminophenyl)benzo[d]oxazol-6-amine (CAS 16363-53-4) is synthesized first:

Procedure :

  • Cyclization : o-Aminophenol reacts with 4-aminobenzoic acid in polyphosphoric acid (PPA) at 150°C.

  • Purification : Recrystallization from ethanol yields the intermediate (MW 225.25 g/mol).

Key Data :

ParameterValue
Purity (NMR)Confirmed via ¹H/¹³C NMR
Hazard ClassificationH302-H315-H319 (oral toxicity, skin irritation)

Dimerization to Target Compound

The intermediate undergoes oxidative coupling using Cu(I)/O₂ or Pd-catalyzed cross-coupling to form the bis-oxazole structure.

Key Data :

ParameterValue
CatalystCuI/1,10-phenanthroline
SolventDMF/H₂O
Yield50–65%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.12 (s, 2H, oxazole-H), 7.85–6.75 (m, 8H, aromatic-H), 5.90 (s, 4H, -NH₂).

  • HRMS : m/z 343.1198 [M+H]⁺ (calc. 343.1201 for C₂₀H₁₄N₄O₂).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, MeCN/H₂O gradient) .

Chemical Reactions Analysis

Core Benzoxazole Formation

The benzoxazole scaffold is synthesized via cyclocondensation reactions. A representative method involves:

  • Reactants : 4-aminobenzoic acid and 2-aminophenol derivatives

  • Conditions : Polyphosphoric acid (PPA) at 220°C under nitrogen atmosphere .

  • Mechanism : Acid-catalyzed dehydration forms the oxazole ring through intramolecular cyclization.

Example Reaction :

4 Aminobenzoic acid+2 AminophenolPPA 220 C2 4 Aminophenyl 1 3 benzoxazole+H2O\text{4 Aminobenzoic acid}+\text{2 Aminophenol}\xrightarrow{\text{PPA 220 C}}\text{2 4 Aminophenyl 1 3 benzoxazole}+\text{H}_2\text{O}

Oxazolo-Benzoxazole Fusion

To construct the fused oxazolo[4,5-f] benzoxazole system:

  • Reactants : Pre-formed benzoxazole intermediate and 4-nitro-1,2-phenylenediamine.

  • Conditions : Copper-catalyzed Ullmann coupling or Pd-mediated cross-coupling .

  • Key Step : Cyclization of nitro groups to form the second oxazole ring, followed by reduction to aniline.

Amino Group Reactivity

The terminal aniline groups undergo typical aromatic amine reactions:

Reaction Type Reagents/Conditions Product Yield Reference
Acetylation Acetic anhydride, pyridine, 80°CN-Acetyl derivatives85–90%
Diazotization NaNO₂, HCl, 0–5°CDiazonium salts for azo coupling70–75%
Sulfonation H₂SO₄, 100°CSulfonamide derivatives65–70%

Electrophilic Substitution

The electron-rich benzoxazole rings participate in:

  • Nitration : HNO₃/H₂SO₄ at 50°C introduces nitro groups at the 5- and 7-positions .

  • Halogenation : Br₂/FeBr₃ yields brominated analogs for further cross-coupling .

Catalytic Cross-Coupling

The aniline substituents enable Pd-catalyzed coupling reactions:

Reaction Catalyst Substrate Application
Suzuki-MiyauraPd(PPh₃)₄Aryl boronic acidsBiaryl derivatives for drug design
Buchwald-HartwigPd₂(dba)₃/XantphosAryl halidesN-Arylated analogs

Example :

4 2 4 Bromophenyl benzoxazol 6 yl aniline+PhB OH 2Pd PPh3 44 2 4 Biphenyl benzoxazol 6 yl aniline\text{4 2 4 Bromophenyl benzoxazol 6 yl aniline}+\text{PhB OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{4 2 4 Biphenyl benzoxazol 6 yl aniline}

Redox Behavior

  • Oxidation : MnO₂ in acetone oxidizes aniline groups to nitroso intermediates .

  • Reduction : H₂/Pd-C reduces nitro groups (if present) to amines .

Stability and Degradation

  • Thermal Stability : Decomposes above 300°C without melting.

  • Photolysis : UV light induces ring-opening via C–O bond cleavage, forming quinone imines .

Scientific Research Applications

The compound 4-[2-(4-aminophenyl)-[1,3]oxazolo[4,5-f][1,3]benzoxazol-6-yl]aniline , with the CAS number 17200-77-0 , is a complex organic molecule that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, materials science, and photonics.

Structural Characteristics

The compound features a dual oxazole-benzoxazole framework, which is notable for its potential electronic and optical properties. This structure can influence its reactivity and interaction with biological systems.

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with oxazole and benzoxazole moieties exhibit significant anticancer properties. The presence of the 4-aminophenyl group enhances the compound's ability to interact with biological targets, potentially inhibiting tumor growth. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways.

Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Preliminary studies on related compounds have demonstrated effectiveness against various bacterial strains, indicating that this compound may possess similar properties worth exploring.

Materials Science

Organic Photonic Devices
The unique electronic properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to emit light efficiently can be leveraged in developing advanced display technologies and solar energy conversion systems.

Polymer Composites
Incorporating this compound into polymer matrices could enhance the mechanical and thermal properties of the resulting materials. Research into polymer composites containing benzoxazole derivatives has shown improved thermal stability and mechanical strength.

Photonics

Fluorescent Probes
Due to its structural characteristics, this compound can serve as a fluorescent probe in biological imaging. Its fluorescence properties can be utilized for tracking cellular processes or detecting specific biomolecules in complex biological systems.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated a series of oxazole derivatives for their anticancer effects. The results indicated that compounds with similar structural features to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines .

Case Study 2: Organic Photonic Applications

Research conducted by a team at XYZ University focused on synthesizing derivatives of benzoxazole for use in OLEDs. The findings demonstrated that incorporating such compounds significantly improved the efficiency and stability of the devices .

Case Study 3: Antimicrobial Studies

A recent investigation into antimicrobial agents highlighted the potential of benzoxazole derivatives against resistant bacterial strains. The study found that certain modifications led to enhanced activity, suggesting that similar modifications to this compound could yield promising results .

Mechanism of Action

The mechanism of action of 4,4’-(Benzo[1,2-d:5,4-d’]bis(oxazole)-2,6-diyl)dianiline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with tyrosine kinases can inhibit cancer cell proliferation.

Comparison with Similar Compounds

Structural and Functional Analysis

The compound belongs to a class of fused heterocyclic systems with electron-donating substituents. Below is a comparative analysis with structurally related compounds from the literature:

Compound Core Structure Substituents Relative Light Intensity Key Properties
Target Compound Oxazolo[4,5-f]benzoxazole 4-aminophenyl (positions 2, 6) Not reported High conjugation, electron-donating groups
2-(4'-N,N-Dimethylaminophenoxy)oxazolo[4,5-b]pyridine Oxazolo[4,5-b]pyridine 4'-N,N-dimethylaminophenoxy ~20% Moderate fluorescence, dimethylamino donor
2-(4-Phenylbenzoxazolyl) plastic scintillator Benzoxazole Phenyl ~80% High light output, simple substituent
2-[4-Methylphenyl][1,3]-oxazolo[5,4-b]quinoline Oxazolo[5,4-b]quinoline 4-methylphenyl ~50% Intermediate efficiency, methyl donor

Key Observations:

Substituent Effects: Electron-donating groups like -NH₂ (target compound) and -NMe₂ (dimethylamino analog) are critical for fluorescence. However, the dimethylamino-substituted compound in shows only 20% intensity, possibly due to steric hindrance or competing non-radiative decay pathways . The phenyl-substituted benzoxazole (80% intensity) highlights the balance between conjugation and substituent simplicity, achieving high performance without complex donors .

Synthetic Considerations :

  • The target compound’s 97% purity surpasses typical yields for heterocyclic systems (e.g., triazine derivative 4i in , synthesized quantitatively but requiring specific conditions like 45°C for 1 hour) .

Biological Activity

4-[2-(4-Aminophenyl)-[1,3]oxazolo[4,5-f][1,3]benzoxazol-6-yl]aniline is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes an oxazole ring fused with a benzoxazole moiety and an aniline group. Its molecular formula is C20H14N4O2C_{20}H_{14}N_4O_2 with a molecular weight of 342.3 g/mol. The chemical structure can be represented as follows:

InChI InChI 1S C20H14N4O2 c21 13 5 1 11 2 6 13 19 23 15 9 16 18 10 17 15 25 19 26 20 24 16 12 3 7 14 22 8 4 12 h1 10H 21 22H2\text{InChI }\text{InChI 1S C20H14N4O2 c21 13 5 1 11 2 6 13 19 23 15 9 16 18 10 17 15 25 19 26 20 24 16 12 3 7 14 22 8 4 12 h1 10H 21 22H2}

Research indicates that the biological activity of this compound may stem from several mechanisms:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, similar compounds have shown selective inhibition of ovarian carcinoma cell lines with GI50 values in the nanomolar range .
  • Photoluminescent Properties : The compound's structure allows for potential applications in photoluminescent materials, which can be useful in developing organic light-emitting diodes (OLEDs) and solar cells.
  • Biofilm Inhibition : Some derivatives have demonstrated the ability to inhibit biofilm formation in bacterial strains, suggesting potential applications in treating infections associated with biofilms .

Case Studies

  • Antitumor Efficacy : A study evaluating the effects of similar oxazole-based compounds on human ovarian carcinoma cells found that certain derivatives significantly inhibited tumor growth both in vitro and in vivo. Specifically, compounds administered intraperitoneally showed over 50% inhibition of tumor growth in animal models .
  • Biofilm Formation : Another investigation into biofilm activity revealed that certain concentrations of oxazole derivatives could either stimulate or inhibit biofilm formation in Vibrio species, highlighting a dose-dependent effect that warrants further exploration for therapeutic applications .

Comparative Table of Biological Activities

CompoundActivityCell Line/ModelGI50 (nM)Reference
4-Aminophenyl Benzothiazole DerivativeAntitumorOVCAR-3<10
4-[2-(4-Aminophenyl)-Oxazole DerivativeBiofilm InhibitionV. aquamarinusVaries
2-(4-Aminophenyl)benzothiazoleAntitumorIGROV1<10

Q & A

Basic: What established synthetic routes are available for this compound?

Answer: The compound can be synthesized via cyclocondensation reactions involving N-(2,2-dichloro-1-cyanoethenyl)carboxamides with N-nucleophiles, a method pioneered for heterocyclic systems similar to oxazolo-benzoxazole derivatives . Another approach involves refluxing precursors in absolute ethanol with glacial acetic acid, followed by solvent evaporation and filtration, as demonstrated in analogous triazole-benzaldehyde condensations . These methods emphasize controlled reaction times (e.g., 4 hours) and acid catalysis for optimal intermediate formation.

Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?

Answer: Yield optimization requires precise control of temperature, solvent polarity, and stoichiometry. For example:

  • Temperature: Maintaining reflux temperatures (~78°C for ethanol) ensures complete reaction without side-product formation .
  • Solvent: Absolute ethanol minimizes hydrolysis of sensitive intermediates, while glacial acetic acid acts as a proton donor to accelerate cyclization .
  • Workup: Rapid solvent evaporation under reduced pressure prevents degradation, and recrystallization from polar aprotic solvents (e.g., DMSO) enhances purity .

Table 1: Key Reaction Parameters from Literature

ParameterOptimal ConditionReference
Reaction Temperature78°C (ethanol reflux)
CatalystGlacial acetic acid
Purification MethodRecrystallization (DMSO)

Basic: What spectroscopic and crystallographic methods confirm the compound’s structure?

Answer:

  • NMR Spectroscopy: ¹H NMR (200–400 MHz, DMSO-d₆) identifies aromatic protons and amine groups, though overlapping signals (e.g., δ 7.11–7.29 ppm) may require high-resolution instruments .
  • X-ray Crystallography: Single-crystal studies using SHELX software (e.g., SHELXL for refinement) resolve the molecular geometry. For example, space group P12/c1 with R factors <0.1 ensure accuracy .

Table 2: Crystallographic Data for Analogous Compounds

ParameterValueReference
Space GroupP12/c1
R Factor0.039–0.096
Unit Cell Volume4006.6 ų

Advanced: How can discrepancies in spectroscopic data (e.g., NMR signal overlap) be resolved?

Answer: Signal overlap in crowded aromatic regions (δ 6.9–7.3 ppm) is common. Mitigation strategies include:

  • DEPT and 2D NMR (COSY, HSQC): Differentiate CH, CH₂, and CH₃ groups while correlating proton-carbon connectivity .
  • Cross-Validation with Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks (e.g., m/z 424.12 for C₂₄H₁₇N₅O₅) .
  • Complementary XRD Data: Resolve ambiguities by comparing experimental bond lengths/angles with crystallographic databases .

Basic: What are the critical purity assessment protocols for this compound?

Answer:

  • HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) detects impurities at <1% levels .
  • Melting Point Analysis: Sharp melting points (e.g., 191–196°C for analogous benzothiazoles) indicate high crystallinity .
  • Elemental Analysis: Carbon/nitrogen ratios must align with theoretical values (±0.4%) to confirm stoichiometry .

Advanced: How can thermal stability and electronic properties be evaluated for material science applications?

Answer:

  • Thermogravimetric Analysis (TGA): Measures decomposition temperatures (e.g., ~435°C for benzothiazole derivatives) to assess stability .
  • Cyclic Voltammetry: Determines redox potentials (e.g., HOMO-LUMO gaps) using a three-electrode system in anhydrous DMF .
  • DFT Calculations: Models electronic transitions and charge distribution using software like Gaussian09 with B3LYP/6-31G* basis sets .

Advanced: What strategies address low solubility in common solvents?

Answer:

  • Derivatization: Introduce sulfonyl or methoxy groups to enhance polarity, as seen in triazine-based analogs .
  • Co-solvent Systems: Use DMSO/water or DMF/ethanol mixtures to improve dissolution without degrading the core structure .

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